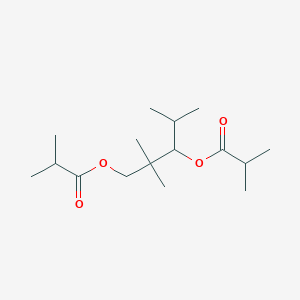

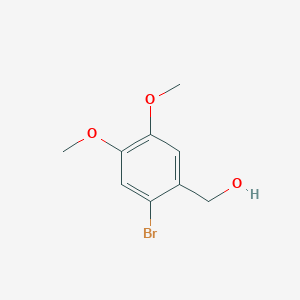

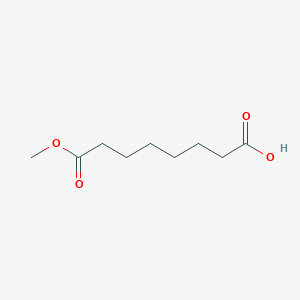

(2-溴-4,5-二甲氧基苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol and related bromophenol derivatives has been explored through various methods. For instance, it has been synthesized starting from related methanol derivatives in a process that involves bromination and demethylation reactions (Akbaba et al., 2010). Another method involves the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, which leads to the formation of bromophenol derivatives through selective O-demethylation (Çetinkaya et al., 2011).

Molecular Structure Analysis

The molecular structure of (2-Bromo-4,5-dimethoxyphenyl)methanol and its derivatives has been determined through various spectroscopic and analytical techniques, including NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies reveal detailed insights into the molecular geometry, bond lengths, and dihedral angles, providing a foundation for understanding its chemical behavior and reactivity (Martins et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of (2-Bromo-4,5-dimethoxyphenyl)methanol includes its participation in various organic transformations. Its bromo and methoxy groups play a crucial role in its reactivity, facilitating reactions such as O-demethylation, bromination, and coupling reactions. These reactions expand its utility in synthesizing a wide range of compounds with potential biological activities (Shirinian et al., 2012).

科学研究应用

- Summary of the Application : This compound has been used in the synthesis of novel bromophenol derivatives, which were tested with metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes .

- Methods of Application or Experimental Procedures : The alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes produced new diaryl methanes. These targeted bromophenol derivatives were synthesized via the O-Me demethylation of diaryl methanes with BBr3 .

- Results or Outcomes : The novel synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I, from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II, and from 6.54 ± 1.03 to 24.86 ± 5.30 nM against AChE. The studied compounds in this work exhibited effective hCA isoenzyme and AChE enzyme inhibition effects .

安全和危害

This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Relevant Papers The relevant papers for this compound include those that discuss its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .

属性

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZSRNYOXRHPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347198 |

Source

|

| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-4,5-dimethoxyphenyl)methanol | |

CAS RN |

54370-00-2 |

Source

|

| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

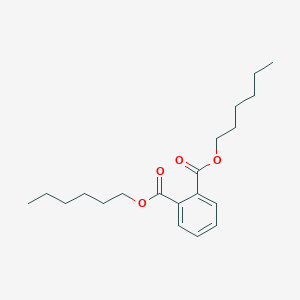

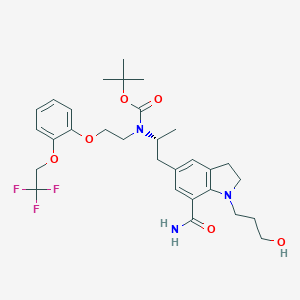

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

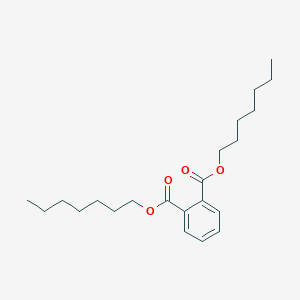

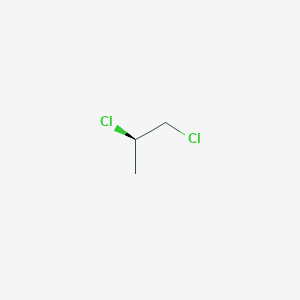

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

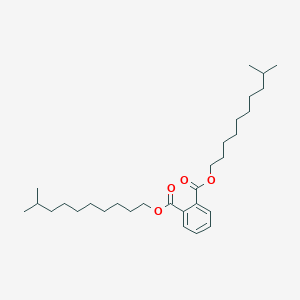

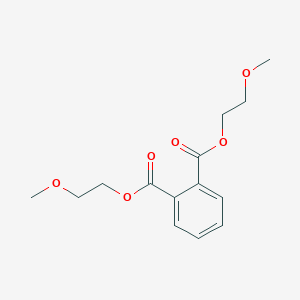

![3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate](/img/structure/B32754.png)